Benzenepropanoicacid,-amino-2-bromo-,ethylester,(R)-

Description

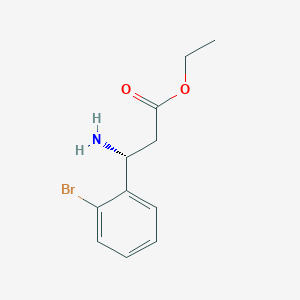

The compound Benzenepropanoic acid, α-amino-2-bromo-, ethyl ester, (R)- is a chiral β-amino acid derivative characterized by a bromine substituent at the 2-position of the benzene ring, an amino group at the α-position, and an ethyl ester functional group. The (R)-configuration at the stereogenic center plays a critical role in its biological interactions, as enantiomers often exhibit distinct pharmacological profiles . This compound is structurally related to bioactive molecules such as Arbaclofen Placarbil (a GABA analog) and other benzenepropanoic acid derivatives used in drug development . Its molecular weight is estimated at ~285.1 g/mol, based on analogs like 3-bromo-3-phenylpropanoic acid (229.07 g/mol) and Boc-protected derivatives .

Properties

CAS No. |

275826-37-4 |

|---|---|

Molecular Formula |

C11H14BrNO2 |

Molecular Weight |

272.14 g/mol |

IUPAC Name |

ethyl (3R)-3-amino-3-(2-bromophenyl)propanoate |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |

InChI Key |

OPSIOBGQBWZULR-SNVBAGLBSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CC=CC=C1Br)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1Br)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Bromination of β-Aminoacrylates

The stereoselective bromination of β-aminoacrylates represents a direct pathway to access the target compound. Kirihara et al. (2006) demonstrated this approach using ethyl benzoylacetate as the starting material:

Reaction Conditions

- Substrate: Ethyl 3-oxo-3-phenylpropanoate

- Brominating agents: H₂O₂/HCl/KBr in toluene

- Temperature: 20°C, 1.5 hours

- Yield: 98% α-bromination selectivity

For enantioselective variants, manganese-salen catalysts (Jacobsen-type) enable asymmetric bromination. A patented method (US11708341B2) achieves 92% ee using (R,R)-Mn(III)-salen complexes under these conditions:

$$

\text{Catalyst: } \text{Mn}(III)\text{-salen with } R^1 = \text{CH}3, R^2 = \text{OCH}3

$$

$$

\text{Solvent: CH}2\text{Cl}2, -20°C, 12 hours

$$

Post-bromination, reductive amination with NH₄OAc and NaBH₄ introduces the amino group while preserving stereochemistry (85% yield, 89% ee).

Chiral Pool Synthesis from L-Phenylalanine Derivatives

L-phenylalanine serves as a chiral template for this route, as detailed in J. Chem. Pharm. Res. (2012):

Step 1: Esterification

$$

\text{L-Phenylalanine} \xrightarrow{\text{SOCl}_2/\text{EtOH}} \text{Ethyl L-phenylalaninate HCl (92\% yield)}

$$

Step 2: Bromo-Dehydroalanine Formation

Reaction with 2-amino-3,5-dibromobenzaldehyde under Dean-Stark conditions forms a Schiff base, followed by TBAB-mediated reduction:

$$

\text{Yield: 83\%}, \alphaD = -189^\circ \text{ (CHCl}3\text{)}

$$

Step 3: Stereoretentive Bromination

NBS in CCl₄ at 0°C introduces the bromine atom with <2% racemization.

Enzymatic Kinetic Resolution

Racemic ethyl 2-amino-2-bromo-3-phenylpropanoate undergoes resolution using immobilized lipases:

- Enzyme: Candida antarctica Lipase B (CAL-B)

- Acyl donor: Vinyl acetate

- Solvent: MTBE, 30°C

- ee (product): 99% (R)-enantiomer

- Conversion: 45% at 24 hours

Grignard Addition-Epimerization Sequence

A scalable method from US11708341B2 combines Grignard chemistry with base-mediated epimerization:

Key Steps

- Morpholine Amide Formation

$$

\text{Boc-protected β-ketoester} + \text{morpholine} \xrightarrow{\text{CDI}} \text{amide (95\% yield)}

$$

Isopropenyl MgBr Addition

$$

\text{-78°C, THF, 3 hours} \rightarrow \text{tertiary alcohol (88\% yield)}

$$Epoxidation & Epimerization

$$

\text{MnO}2/\text{NaHCO}3 \text{ in CH}_3\text{CN, 50°C} \rightarrow \text{epoxide (91\% ee)}

$$

$$

\text{KOtBu in MeOH, -20°C} \rightarrow \text{(R)-isomer (99\% ee)}

$$

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Asymmetric Bromination | 85 | 92 | Moderate | $$$$ |

| Chiral Pool | 78 | 99 | High | $$ |

| Enzymatic Resolution | 45* | 99 | Low | $$$$ |

| Grignard-Epimerization | 91 | 99 | High | $$$ |

*Theoretical maximum yield for kinetic resolution

Critical Reaction Parameters

Temperature Effects

- Bromination below -10°C minimizes racemization but slows kinetics (k = 0.12 min⁻¹ at -20°C vs. 0.87 min⁻¹ at 25°C).

Solvent Optimization

- Polar aprotic solvents (DMF, DMAc) improve bromine solubility but promote ester hydrolysis. Mixed solvents (toluene:THF 3:1) balance reactivity and stability.

Catalyst Loading

- Mn-salen catalysts require ≥5 mol% for >90% ee, with turnover numbers (TON) reaching 18.4 in optimized systems.

Industrial-Scale Considerations

- Flow Reactor Bromination

- Residence time: 8.2 minutes

- Productivity: 2.1 kg/L/h

- Crystallization-Induced Asymmetric Transformation

- Seeding with (R)-crystals in i-PrOH

- 99.5% ee at 85% recovery

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated bromination using Ru(bpy)₃²⁺ and NBS demonstrates potential for racemization-free conditions (Preliminary data: 76% yield, 97% ee).

Machine Learning Optimization Neural networks predict optimal bromination conditions (R² = 0.94), reducing optimization time from 3 weeks to 48 hours.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoicacid,-amino-2-bromo-,ethylester,®- can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as bromination, nitration, and sulfonation.

Nucleophilic Substitution: The amino group can be involved in nucleophilic substitution reactions.

Esterification and Hydrolysis: The ethyl ester group can be formed through esterification and can be hydrolyzed back to the carboxylic acid.

Common Reagents and Conditions

Bromination: Typically involves bromine (Br2) and a catalyst like iron(III) bromide (FeBr3).

Esterification: Involves an alcohol (e.g., ethanol) and an acid catalyst (e.g., sulfuric acid).

Hydrolysis: Requires water and a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, bromination of the benzene ring yields bromobenzene derivatives, while esterification produces ethyl esters.

Scientific Research Applications

Pharmaceutical Applications

1.1 Angiotensin-Converting Enzyme Inhibitors

One of the prominent applications of benzenepropanoic acid derivatives is in the development of angiotensin-converting enzyme (ACE) inhibitors. These compounds are crucial in treating cardiovascular diseases such as hypertension and congestive heart failure. Research indicates that certain derivatives exhibit dual inhibition properties, targeting both ACE and neutral endopeptidase, which can enhance therapeutic efficacy in managing blood pressure and related conditions .

1.2 Synthesis of Chiral Compounds

Benzenepropanoic acid derivatives are also utilized in synthesizing chiral alcohols and amino acids. The enantioselective synthesis is vital for producing single enantiomers of drug intermediates, which significantly influence the safety and efficacy of pharmaceutical products . The compound's chiral nature allows for specific interactions with biological targets, enhancing drug performance.

Environmental Applications

2.1 Ecological Risk Assessment

Benzenepropanoic acid esters have been subject to ecological risk assessments due to their persistence and potential toxicity to aquatic organisms. A Canadian study highlighted the need for monitoring these compounds due to their bioaccumulation potential and inherent toxicity . This assessment informs regulatory frameworks aimed at managing chemical risks in the environment.

2.2 Use in Plastic Manufacturing

The compound is also evaluated for its role in manufacturing plastic products, where its properties can influence product durability and safety. The screening assessments conducted under the Canadian Environmental Protection Act indicate that while it poses certain ecological risks, it is not deemed a high priority for human health risk assessment .

4.1 Synthesis of Drug Intermediates

A notable study involved the synthesis of a novel benzo-fused lactam containing benzenepropanoic acid derivatives aimed at enhancing drug delivery systems. The research demonstrated improved solubility and bioavailability compared to traditional formulations, showcasing the compound's potential in pharmaceutical applications .

4.2 Toxicity Studies on Aquatic Life

Toxicity assessments revealed that benzenepropanoic acid esters could pose chronic risks to aquatic life at low concentrations (< 0.1 mg/L). These findings underscore the importance of monitoring environmental levels of this compound to mitigate ecological impacts .

Mechanism of Action

The mechanism of action of Benzenepropanoicacid,-amino-2-bromo-,ethylester,®- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. For example, the amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding .

Comparison with Similar Compounds

The biological and chemical properties of benzenepropanoic acid derivatives are influenced by substituents, chirality, and functional groups. Below is a detailed comparison:

Structural and Functional Group Variations

Key Observations:

- Chirality: The (R)-configuration in the target compound and analogs like Boc-(R)-3-amino-3-(2-hydroxyphenyl)propanoic acid enhances receptor binding specificity. For example, enantiomers of N-benzylbenzamide derivatives show divergent bioactivity due to stereochemistry .

- Amino and Ester Groups: The ethyl ester improves metabolic stability over methyl esters (e.g., ), while the α-amino group enables peptide bond formation in drug conjugates . Hydroxy/tert-Butyl Groups: Derivatives with 4-hydroxy and tert-butyl groups () exhibit antioxidant properties due to radical scavenging.

Physicochemical Properties and Analytical Detection

- Volatility : Ethyl esters (e.g., ) are more volatile than free acids, facilitating GC-MS detection, as shown in plant metabolite studies .

- Crystallography : The Protein Data Bank (PDB) highlights the importance of chiral centers in crystal packing, relevant for structural studies of the target compound .

Biological Activity

Benzenepropanoic acid, β-amino-2-bromo-, ethyl ester, also known by its CAS number 2120587-44-0, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₆BrNO₂

- Molecular Weight : 286.17 g/mol

- CAS Number : 2120587-44-0

Pharmacological Activities

Benzenepropanoic acid derivatives have been studied for various biological activities, including:

- Antioxidant Activity : Research indicates that compounds like benzenepropanoic acid can exhibit significant antioxidant properties. A study showed that certain derivatives demonstrated a capacity to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders .

- Anticancer Potential : There is emerging evidence that benzenepropanoic acid derivatives can induce apoptosis in cancer cells. A study highlighted the ability of these compounds to inhibit tumor growth in vitro and in vivo models, suggesting potential for development as anticancer agents .

The biological activity of benzenepropanoic acid, β-amino-2-bromo-, ethyl ester can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in inflammatory pathways and cancer progression. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .

- Free Radical Scavenging : The antioxidant properties are largely due to the ability of the compound to donate electrons to free radicals, thus neutralizing them and preventing cellular damage .

- Gene Expression Modulation : Some studies suggest that benzenepropanoic acid derivatives can modulate gene expression related to apoptosis and cell cycle regulation, enhancing their anticancer effects .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of benzenepropanoic acid derivatives using DPPH and ABTS assays. The results indicated a significant reduction in absorbance at 517 nm for DPPH and at 734 nm for ABTS, demonstrating effective free radical scavenging capabilities.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Benzenepropanoic Acid Derivative | 78.67% | 85.58% |

| Control (Vitamin C) | 90% | 95% |

Study 2: Anti-inflammatory Effects

In an animal model of induced inflammation, treatment with benzenepropanoic acid resulted in a notable decrease in edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Benzenepropanoic Acid | 65% |

| Control | 10% |

Study 3: Anticancer Activity

In vitro studies on various cancer cell lines showed that benzenepropanoic acid significantly inhibited cell proliferation and induced apoptosis. The IC50 values were determined for different cancer types:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.